2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione is an organic compound that features both hydroxyl and sulfanyl functional groups attached to an indene-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione typically involves the reaction of indene derivatives with sulfur-containing reagents under controlled conditions. One common method is the reaction of 2-hydroxyindene with thiol reagents in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, potentially leading to the formation of diketones.
Reduction: The sulfanyl group can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: Both the hydroxyl and sulfanyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions might involve the use of strong acids or bases, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diketones, while substitution reactions could produce a variety of functionalized indene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyl and sulfanyl groups could play key roles in these interactions, forming hydrogen bonds or coordinating with metal ions.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1H-indene-1,3(2H)-dione: Lacks the sulfanyl group, which might affect its reactivity and applications.
2-Sulfanyl-1H-indene-1,3(2H)-dione: Lacks the hydroxyl group, potentially altering its chemical properties and biological activity.
1,3-Indandione: A simpler structure that serves as a precursor to more complex indene derivatives.
Uniqueness
2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione is unique due to the presence of both hydroxyl and sulfanyl groups, which can impart distinct chemical reactivity and biological activity
Properties
CAS No. |
93173-17-2 |
---|---|
Molecular Formula |
C9H6O3S |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
2-hydroxy-2-sulfanylindene-1,3-dione |
InChI |
InChI=1S/C9H6O3S/c10-7-5-3-1-2-4-6(5)8(11)9(7,12)13/h1-4,12-13H |
InChI Key |
XUAYIXLUPVEQFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.